5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiadiazole core, an indole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving a suitable diamine and a sulfonyl chloride.
Introduction of the Indole Moiety: The indole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction with a suitable trifluoromethoxy reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide: shares similarities with other benzothiadiazole derivatives, such as:
Uniqueness
The presence of the trifluoromethoxy group and the indole moiety distinguishes this compound from other similar compounds.
Properties
Molecular Formula |
C19H17F3N4O3S2 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C19H17F3N4O3S2/c1-10-3-5-16-17(26-30-25-16)18(10)31(27,28)23-8-7-13-11(2)24-15-6-4-12(9-14(13)15)29-19(20,21)22/h3-6,9,23-24H,7-8H2,1-2H3 |
InChI Key |
PDTWIRLUBMHJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)OC(F)(F)F)C |
Origin of Product |
United States |
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